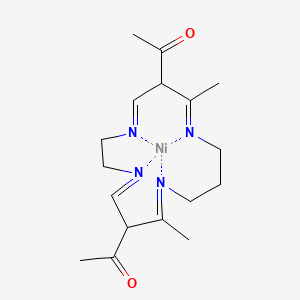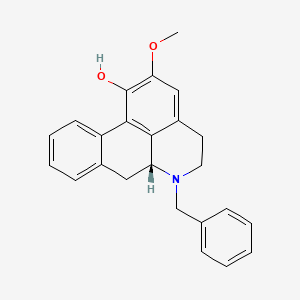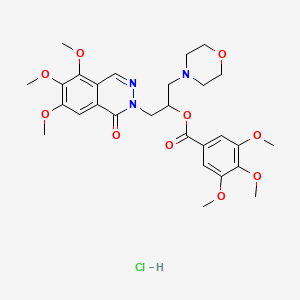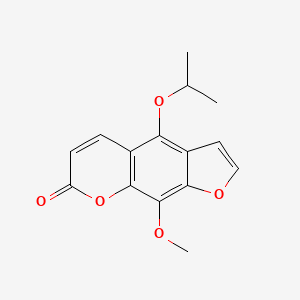![molecular formula C22H13ClN2 B14676940 (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-80-2](/img/structure/B14676940.png)
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoxaline core with a chlorophenyl substituent, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the indenoquinoxaline core, followed by the introduction of the chlorophenyl group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the molecule.
Wissenschaftliche Forschungsanwendungen
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]quinoxaline: The parent compound without the chlorophenyl substituent.
(11E)-11-[(4-methylphenyl)methylidene]indeno[1,2-b]quinoxaline: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
32849-80-2 |
|---|---|
Molekularformel |
C22H13ClN2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13ClN2/c23-15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)25-20-8-4-3-7-19(20)24-21/h1-13H/b18-13+ |
InChI-Schlüssel |
HAVYLNSMDRVBKD-QGOAFFKASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C4=NC5=CC=CC=C5N=C24 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


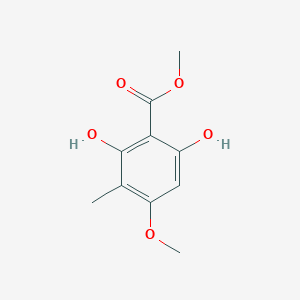

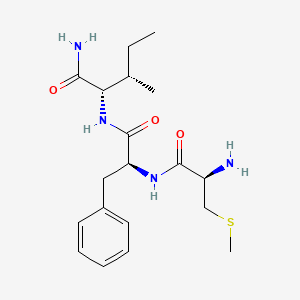
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
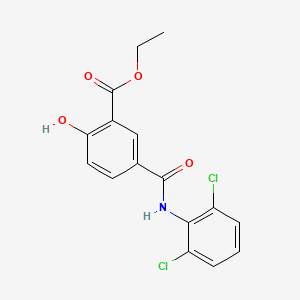
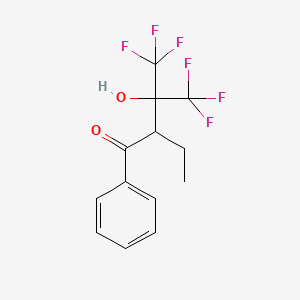
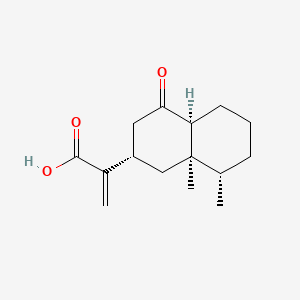
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)


